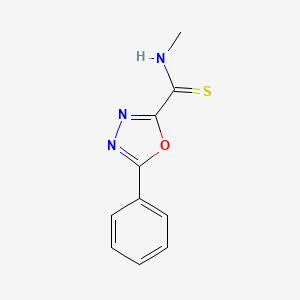

N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide

Description

Properties

CAS No. |

89515-44-6 |

|---|---|

Molecular Formula |

C10H9N3OS |

Molecular Weight |

219.27 g/mol |

IUPAC Name |

N-methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide |

InChI |

InChI=1S/C10H9N3OS/c1-11-10(15)9-13-12-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,15) |

InChI Key |

VOUXSTAOMAVYLW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)C1=NN=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide typically follows a sequence involving:

- Preparation of the appropriate hydrazide intermediate from the corresponding acid or ester.

- Reaction of the hydrazide with methyl isothiocyanate or related thiocarbamoyl reagents to introduce the carbothioamide group.

- Cyclization to form the 1,3,4-oxadiazole ring system.

This approach is supported by literature on related 5-aryl-1,3,4-oxadiazole derivatives and their carbothioamide analogues, which use hydrazide intermediates and cyclization agents such as p-toluenesulfonyl chloride or iodine/potassium carbonate systems for ring closure.

Preparation of Hydrazide Intermediate

The starting point is often the synthesis of 5-phenyl-1,3,4-oxadiazole precursors from benzoic acid derivatives:

- Step 1: Esterification of benzoic acid to methyl benzoate via Fischer esterification using methanol and catalytic sulfuric acid.

- Step 2: Hydrazinolysis of the methyl ester to yield the corresponding benzohydrazide.

This hydrazide serves as the key intermediate for further functionalization.

Introduction of the N-Methyl Carbothioamide Group

The hydrazide is reacted with methyl isothiocyanate or similar reagents to form the N-methyl carbothioamide moiety:

- The hydrazide nitrogen attacks the isothiocyanate carbon, forming a thiourea-type intermediate.

- This intermediate is then subjected to cyclization conditions to form the oxadiazole ring with the carbothioamide functionality at position 2.

Alternatively, the carbothioamide can be introduced by treating the hydrazide with carbon disulfide under basic conditions, followed by methylation with methyl iodide or 1-bromomethane to yield the N-methyl carbothioamide derivative.

Cyclization to 1,3,4-Oxadiazole Ring

Cyclization is a critical step and can be achieved by various dehydrating agents or oxidative cyclization methods:

Using p-Toluenesulfonyl chloride and triethylamine: The hydrazide-thiocarbamoyl intermediate is treated with p-toluenesulfonyl chloride (3 equivalents) and triethylamine (5 equivalents) in dichloromethane at room temperature. This promotes ring closure to the oxadiazole ring with yields ranging from 41% to 100% depending on substituents.

Iodine and potassium carbonate: Mild oxidative cyclization can be performed by treating hydrazide intermediates with iodine and potassium carbonate in solvents like acetonitrile or dimethylformamide, yielding oxadiazoles in moderate to good yields (around 70-80%).

Triphenylphosphine and carbon tetrachloride: In some syntheses, triphenylphosphine and carbon tetrachloride are used as dehydrating agents to facilitate cyclization, especially when sensitive substituents are present.

Purification and Characterization

The crude products are typically purified by recrystallization or column chromatography. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the disappearance of hydrazide NH protons and appearance of oxadiazole ring signals.

- Fourier Transform Infrared (FT-IR) spectroscopy to observe characteristic C=N and C=S stretching vibrations.

- Mass spectrometry to confirm molecular weight.

- Elemental analysis for purity confirmation.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | Benzoic acid, MeOH, catalytic H₂SO₄ | 70–90 | Fischer esterification |

| 2 | Hydrazinolysis | Methyl ester, hydrazine hydrate | 75–95 | Formation of benzohydrazide |

| 3 | Thiocarbamoylation | Methyl isothiocyanate or CS₂ + methylation | 60–85 | Introduction of N-methyl carbothioamide |

| 4 | Cyclization | p-Toluenesulfonyl chloride + Et₃N in DCM | 41–100 | Dehydrative ring closure |

| Iodine + K₂CO₃ in acetonitrile or DMF | 70–80 | Oxidative cyclization alternative | ||

| Triphenylphosphine + CCl₄ + Et₃N | Moderate | Alternative dehydrating system | ||

| 5 | Purification and Characterization | Recrystallization, chromatography, NMR, FT-IR, MS | — | Confirmation of structure and purity |

Detailed Research Findings

Yields and Efficiency: The cyclization step is often the yield-limiting step due to competing side reactions and incomplete conversion. Using p-toluenesulfonyl chloride and triethylamine provides a broad yield range (41–100%), with heterocyclic derivatives generally giving lower yields.

Alternative Routes: Some studies report the use of carbon disulfide under basic conditions followed by alkylation to introduce the carbothioamide group, which can be adapted for N-methyl substitution by using methylating agents.

Reaction Conditions: Mild conditions (room temperature to 90°C) and solvents like dichloromethane, acetonitrile, or dimethylformamide are preferred to maintain functional group integrity and optimize yields.

Characterization: The disappearance of NH protons in NMR and characteristic IR bands confirm successful cyclization. Mass spectrometry confirms the molecular ion peak corresponding to the target compound.

Chemical Reactions Analysis

Chemical Reactions of Oxadiazoles

Oxadiazoles are versatile compounds that can undergo various chemical transformations. Here are some common reactions:

-

Alkylation and Arylation : Oxadiazoles can be functionalized with alkyl or aryl groups through nucleophilic substitution reactions. This is particularly relevant for modifying the 2-position of the oxadiazole ring .

-

Thiolation : Oxadiazole-2-thiols can be synthesized by reacting oxadiazoles with thiolating agents. This reaction is crucial for introducing sulfur-containing functionalities .

-

Anticancer and Antimicrobial Activities : Oxadiazoles have shown promising biological activities, including anticancer and antimicrobial properties. The presence of specific substituents can enhance these activities .

Potential Chemical Reactions of N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide

Given the structure of this compound, it is likely to participate in reactions typical of oxadiazoles and thioamides. These include:

-

Hydrolysis : The carbothioamide group can undergo hydrolysis to form the corresponding carboxylic acid or amide derivatives.

-

Alkylation : The sulfur atom in the carbothioamide group can be alkylated using alkyl halides under basic conditions.

-

Cyclization Reactions : In the presence of suitable reagents, the carbothioamide group might participate in cyclization reactions to form more complex heterocyclic systems.

Data and Research Findings

While specific data on this compound is limited, related compounds provide valuable insights:

Scientific Research Applications

N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties, particularly as a VEGFR-2 tyrosine kinase inhibitor.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide exerts its effects often involves interaction with specific molecular targets. For instance, as a VEGFR-2 tyrosine kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting angiogenesis in cancer cells . This leads to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Table 2: Hypothesized Bioactivity Based on Structural Features

Biological Activity

N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a five-membered oxadiazole ring substituted with a methyl group and a phenyl group. The presence of the carbothioamide moiety enhances its potential biological activities.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of oxadiazole derivatives, including this compound. The compound has been tested against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Klebsiella pneumoniae | 128 | |

| Bacillus cereus | 16 |

The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like gentamicin and ampicillin. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and DNA gyrase activity .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains.

Table 2: Antifungal Activity Data

These results indicate that the compound can inhibit fungal growth effectively, making it a candidate for further antifungal drug development.

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 7.5 |

The compound demonstrated promising cytotoxicity with IC50 values indicating significant potential as an anticancer agent. Flow cytometry assays revealed that it induces apoptosis in cancer cells in a dose-dependent manner .

Case Studies

In a recent study by Salama et al., the synthesis of various oxadiazole derivatives led to the identification of compounds with enhanced biological activities compared to existing drugs. The study highlighted the structure–activity relationship (SAR), showing that modifications on the oxadiazole ring could significantly influence biological outcomes .

Another study focused on the development of pyrrole-ligated oxadiazoles that exhibited broad-spectrum antimicrobial activity. This compound's structural similarities suggest that it may share similar mechanisms of action against resistant bacterial strains .

Q & A

Basic: What are the standard synthetic routes for N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide?

A common method involves the alkylation of 5-phenyl-1,3,4-oxadiazole-2-thione with methylating agents. For example, N,N-dimethylformamide (DMF) and K₂CO₃ are used as a solvent and base, respectively, to facilitate the reaction with methyl chloride (RCH₂Cl) at room temperature . To minimize side products, ensure stoichiometric control (1.1 mmol alkylating agent per 1 mmol oxadiazole-thione) and monitor reaction progress via TLC. Purification typically involves column chromatography using ethyl acetate/hexane gradients.

Advanced: How can reaction conditions be optimized to improve yield and reduce side products?

Optimization requires balancing temperature, solvent polarity, and catalyst loading. Evidence suggests that room temperature reactions in DMF reduce decomposition of thermally sensitive intermediates . For sterically hindered substrates, microwave-assisted synthesis (e.g., 80°C, 30 min) may enhance efficiency. Use HPLC-MS to identify byproducts (e.g., disubstituted derivatives) and adjust reagent ratios accordingly. For example, a 1:1.2 molar ratio of oxadiazole-thione to K₂CO₃ minimizes unreacted starting material .

Basic: What spectroscopic and crystallographic methods are used for structural validation?

- 1H/13C NMR : Confirm methyl group integration at δ ~3.3 ppm (1H) and 35–40 ppm (13C) .

- IR Spectroscopy : Detect thioamide C=S stretches at 1200–1250 cm⁻¹ .

- X-ray Crystallography : Use SHELXL for refinement; resolve disorder in phenyl rings via iterative least-squares cycles .

Advanced: How can computational methods predict conformational isomerism in this compound?

Employ ab initio calculations (STO-2G basis set) to map potential energy surfaces. Four minimum-energy conformers are typically identified, with relative stability influenced by intramolecular hydrogen bonding (e.g., S···H-N interactions). Transition states between isomers can be modeled using Gaussian 09 with B3LYP/6-31G(d) .

Basic: What biological activities are associated with this compound?

Oxadiazole-thioamide derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities . For example, structural analogs show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) due to thiourea-mediated apoptosis . Bioactivity screening should include MTT assays and target-specific enzyme inhibition studies (e.g., COX-2) .

Advanced: How do substituent variations affect structure-activity relationships (SAR)?

Substituents on the phenyl ring modulate potency:

| Substituent (Position) | Bioactivity Trend | Reference |

|---|---|---|

| -NO₂ (para) | Enhanced antimicrobial activity | |

| -Cl (ortho) | Increased cytotoxicity | |

| -OCH₃ (meta) | Reduced metabolic stability |

Electron-withdrawing groups improve target binding via dipole interactions, while bulky groups reduce membrane permeability .

Advanced: How should researchers resolve contradictions in reported biological data?

Contradictions often arise from assay variability (e.g., cell line differences) or impurity interference. Validate findings using:

- Orthogonal assays : Combine enzymatic inhibition data with cellular viability results.

- High-purity samples : Use HPLC (≥95% purity) to exclude confounding effects .

- Molecular docking : Compare binding poses across studies to identify conserved interactions .

Basic: What challenges arise in crystallographic refinement of this compound?

Disordered solvent molecules or flexible side chains complicate refinement. Use SHELXL’s PART instruction to model disorder and apply ISOR restraints to anisotropic displacement parameters . For twinned crystals, HKLF 5 format in SHELXL enables dual-domain refinement.

Advanced: How can conformational dynamics impact pharmacological properties?

Conformational isomers may exhibit varying binding affinities. For example, a folded conformation with intramolecular H-bonding may enhance solubility but reduce target access. Use NOESY NMR to detect predominant conformers in solution and correlate with in vitro activity .

Basic: What are common troubleshooting steps for low-yield syntheses?

- Side reactions : Add a radical inhibitor (e.g., BHT) to prevent thiol oxidation.

- Incomplete alkylation : Increase reaction time (12–24 hr) or switch to a polar aprotic solvent (e.g., DMSO) .

- Byproduct formation : Use Schlenk techniques to exclude moisture and oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.